Glycyl-L-glutamine monohydrate is a dipeptide molecule, meaning it is formed by linking two amino acids, glycine and L-glutamine, through a peptide bond. Researchers have employed various methods for its synthesis, including enzymatic and solid-phase peptide synthesis techniques.
Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized Glycyl-L-glutamine monohydrate.
Studies have explored the potential therapeutic applications of Glycyl-L-glutamine monohydrate in various medical conditions.
Scientific research is ongoing to understand the biological functions of Glycyl-L-glutamine monohydrate.
Glycyl-L-glutamine monohydrate is a dipeptide formed from the amino acids glycine and L-glutamine, with the chemical formula and a CAS number of 172669-64-6. It appears as a white to almost white crystalline powder and is known for its stability under proper conditions. This compound is notable for its role in various biological processes, particularly in supporting the synthesis of glutathione, a vital antioxidant in the human body .
Research suggests Gly-Gln may act in the central nervous system, potentially influencing opioid signaling pathways. Studies have shown it can inhibit morphine-induced respiratory depression without affecting its analgesic effects in rats []. However, the exact mechanism by which Gly-Gln exerts its effects remains under investigation.
Glycyl-L-glutamine monohydrate exhibits significant biological activity, primarily related to its role as a precursor for glutathione synthesis. Glutathione is crucial for cellular defense against oxidative stress and plays a role in detoxification processes. Additionally, glycyl-L-glutamine has been studied for its potential benefits in enhancing gut health and supporting immune function .
The synthesis methods for glycyl-L-glutamine monohydrate primarily involve acylation reactions. A notable method includes:
These methods emphasize the importance of controlling reaction conditions to maximize yield and purity.
Glycyl-L-glutamine monohydrate finds applications in various fields:
Research has indicated that glycyl-L-glutamine monohydrate can interact with various compounds, influencing their bioavailability and efficacy. For example, studies involving complexes formed between glycyl-L-glutamine and metal ions like bismuth have shown altered properties that can enhance therapeutic outcomes . These interactions highlight its potential as a versatile agent in drug formulation.
Glycyl-L-glutamine monohydrate shares similarities with several other peptides and amino acids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Glycine | Simplest amino acid; no side chain | |
L-Glutamine | Precursor to neurotransmitters; involved in metabolism | |
Glycyl-L-alanine | Similar structure; different amino acid composition | |
Glycyl-L-cysteine | Contains sulfur; involved in antioxidant activity |
Glycyl-L-glutamine monohydrate's unique combination of glycine and L-glutamine allows it to play specific roles in metabolic processes that are distinct from those of its counterparts, particularly in supporting glutathione synthesis and enhancing cellular defense mechanisms against oxidative stress.
Fourier Transform Infrared spectroscopy represents a fundamental analytical technique for characterizing the molecular structure and functional group interactions in Glycyl-L-glutamine monohydrate. The compound exhibits characteristic spectral features that reflect its dipeptide structure and hydrogen bonding patterns [1] [2].
The most prominent features in the FTIR spectrum of Glycyl-L-glutamine monohydrate appear in the amide region, where the peptide bond manifests through distinct vibrational modes. The Amide I band, observed at approximately 1650 cm⁻¹, corresponds to the C=O stretching vibration of the peptide bond linking the glycine and glutamine residues [1]. This absorption is particularly sensitive to the local hydrogen bonding environment and conformational changes in the peptide backbone.
The Amide II band manifests at approximately 1560 cm⁻¹, arising from the out-of-phase combination of N-H bending and C-N stretching movements within the peptide linkage [3]. The intensity and position of this band provide valuable information about the secondary structure and hydrogen bonding interactions. The Amide III band, appearing around 1260 cm⁻¹, results from the in-phase combination of N-H bending and C-N stretching vibrations and serves as an additional structural indicator [3].
The N-H stretching region between 3200-3500 cm⁻¹ reveals multiple absorption bands corresponding to different nitrogen environments. The primary amine group of the glycine residue exhibits characteristic N-H stretching vibrations around 3350 cm⁻¹, while the secondary amide nitrogen of the peptide bond shows absorption at approximately 3280 cm⁻¹ [2]. The glutamine side chain amide group contributes additional N-H stretching bands in this region, creating a complex multiplet pattern.
The carboxylic acid functionality manifests through a broad O-H stretching absorption between 2500-3300 cm⁻¹, with the maximum typically occurring around 2800 cm⁻¹. This broad absorption results from extensive hydrogen bonding between the carboxylic acid group and surrounding water molecules in the monohydrate structure [2]. The C=O stretching of the carboxylic acid group appears as a distinct band around 1720 cm⁻¹, often overlapping with the Amide I region.
Functional Group | Wavenumber Range (cm⁻¹) | Typical Value (cm⁻¹) | Assignment |
---|---|---|---|
Amide I (C=O stretch) | 1630-1680 | 1650 | Peptide bond C=O stretching |
Amide II (N-H bend + C-N stretch) | 1520-1570 | 1560 | Out-of-phase N-H bending and C-N stretching |
Amide III (N-H bend + C-N stretch) | 1220-1300 | 1260 | In-phase N-H bending and C-N stretching |
N-H stretch (primary amine) | 3300-3500 | 3350 | Asymmetric and symmetric N-H stretch of glycine amino group |
N-H stretch (secondary amide) | 3200-3400 | 3280 | N-H stretch of peptide bond |
C-H stretch (aliphatic) | 2850-3000 | 2920 | C-H stretching of methylene groups |
O-H stretch (carboxylic acid) | 2500-3300 (broad) | 2800 | O-H stretch of carboxylic acid group |
C-N stretch | 1100-1300 | 1200 | C-N stretching vibrations |
C-O stretch (carboxylic acid) | 1200-1320 | 1250 | C-O stretching of carboxylic acid |
The aliphatic C-H stretching region between 2850-3000 cm⁻¹ displays characteristic absorptions from the methylene groups in both the glycine and glutamine residues. These bands, typically appearing around 2920 cm⁻¹, provide information about the conformational flexibility of the peptide backbone and side chain orientations [4].
The fingerprint region below 1300 cm⁻¹ contains numerous absorption bands arising from C-N stretching vibrations (1100-1300 cm⁻¹), C-O stretching of the carboxylic acid group (1200-1320 cm⁻¹), and various skeletal vibrations (600-1200 cm⁻¹). This region is particularly useful for identifying specific functional groups and distinguishing between different peptide conformations [1] [2].
Hydrogen bonding interactions significantly influence the spectral characteristics of Glycyl-L-glutamine monohydrate. The presence of water molecules in the crystal structure creates extensive hydrogen bonding networks that affect the vibrational frequencies of both the peptide and the hydration water. The water molecules contribute characteristic O-H stretching and bending vibrations that can be distinguished from the peptide-related absorptions [1].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Glycyl-L-glutamine monohydrate through analysis of both ¹H and ¹³C NMR spectra. The technique enables precise assignment of individual proton and carbon environments within the dipeptide structure [5] .
The ¹H NMR spectrum of Glycyl-L-glutamine monohydrate in deuterated water (D₂O) reveals characteristic resonances for each proton environment. The α-proton of the glutamine residue appears as a triplet at 4.22-4.24 ppm, reflecting coupling with the adjacent β-methylene protons. The glycine α-methylene protons manifest as a singlet at 3.87 ppm, appearing as a single peak due to the absence of neighboring protons [5].
The glutamine side chain protons exhibit distinct chemical shifts that provide conformational information. The β-methylene protons appear as a multiplet between 2.32-2.36 ppm, while the γ-methylene protons manifest as a triplet at 2.17-2.19 ppm. The multiplicity patterns and chemical shifts reveal the conformational preferences of the glutamine side chain and its interaction with the solvent environment [5].
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shifts. The carboxyl carbon of the glutamine residue appears at 175.0 ppm, while the amide carbonyl of the peptide bond resonates at 174.5 ppm. The glutamine side chain amide carbonyl manifests at 171.2 ppm, allowing clear distinction between the different carbonyl environments [5].
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H NMR | 4.22-4.24 | α-CH of glutamine residue | Triplet |
¹H NMR | 3.87 | CH₂ of glycine residue | Singlet |
¹H NMR | 2.32-2.36 | β-CH₂ of glutamine residue | Multiplet |
¹H NMR | 2.17-2.19 | γ-CH₂ of glutamine residue | Triplet |
¹³C NMR | 175.0 | Carboxyl carbon (COOH) | Singlet |
¹³C NMR | 174.5 | Amide carbonyl (peptide bond) | Singlet |
¹³C NMR | 171.2 | Amide carbonyl (glutamine side chain) | Singlet |
¹³C NMR | 53.8 | α-Carbon of glutamine | Singlet |
¹³C NMR | 42.3 | α-Carbon of glycine | Singlet |
The α-carbon resonances provide information about the peptide backbone conformation. The glutamine α-carbon appears at 53.8 ppm, while the glycine α-carbon resonates at 42.3 ppm. These chemical shifts are consistent with the expected values for amino acid residues in peptide linkages and confirm the successful formation of the dipeptide bond [5].
Conformational analysis through NMR spectroscopy reveals the dynamic behavior of Glycyl-L-glutamine monohydrate in solution. The compound exhibits considerable conformational flexibility, particularly in the glutamine side chain region. Temperature-dependent NMR studies demonstrate that the peptide backbone adopts multiple conformational states in rapid equilibrium [7].
Two-dimensional NMR experiments, including COSY and TOCSY, provide detailed information about proton-proton coupling patterns and enable complete assignment of all resonances. NOESY experiments reveal spatial proximity relationships between different regions of the molecule, providing insights into preferred conformational states [8].
The NMR data indicate that Glycyl-L-glutamine monohydrate exists predominantly in extended conformations in aqueous solution, with minimal formation of intramolecular hydrogen bonds. The glutamine side chain demonstrates high flexibility, with rapid interconversion between different rotameric states. The peptide backbone shows evidence of trans-peptide bond geometry, consistent with the preferred conformation for most dipeptides [7].
Chemical shift analysis reveals solvent-dependent effects on the NMR spectra. In D₂O, the compound exhibits characteristic chemical shifts that differ from those observed in organic solvents due to hydrogen bonding interactions with water molecules. The deuterium isotope effect contributes to slight shifts in resonance positions compared to measurements in H₂O [5].
Mass spectrometry provides definitive structural identification of Glycyl-L-glutamine monohydrate through analysis of characteristic fragmentation patterns. The technique enables determination of molecular weight and elucidation of fragmentation pathways that confirm the dipeptide structure [9] [10].
The molecular ion peak appears at m/z 204, corresponding to the protonated molecular ion [M+H]⁺ of the anhydrous form (molecular weight 203.20 g/mol). This peak serves as the base peak in positive ion mode electrospray ionization mass spectrometry and provides the primary structural identification [9].
The fragmentation pattern reveals several characteristic pathways that confirm the dipeptide structure. The most prominent fragment ion appears at m/z 187, resulting from the loss of ammonia (NH₃, 17 Da) from the glutamine side chain. This fragmentation is characteristic of glutamine-containing peptides and occurs through deamination of the side chain amide group [10].
Sequential fragmentation produces additional characteristic ions. The loss of water following ammonia elimination generates a fragment at m/z 170, corresponding to [M+H-NH₃-H₂O]⁺. This sequential loss pattern is typical for peptides containing both amide and carboxylic acid functionalities [10].
Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Pathway |
---|---|---|---|
204 | 100 (M+H)⁺ | Molecular ion [M+H]⁺ | Protonated molecular ion |
187 | 35.3 | Loss of NH₃ [M+H-NH₃]⁺ | Loss of ammonia from glutamine |
170 | 10.2 | Loss of H₂O and NH₃ [M+H-NH₃-H₂O]⁺ | Sequential loss of water and ammonia |
130 | 14.3 | Loss of glutamine side chain | Side chain cleavage |
84 | 100 | Characteristic peptide fragment | Backbone fragmentation |
68 | 14.7 | Glycine-related fragment | Amino acid residue fragment |
56 | 35.3 | Immonium ion | Characteristic amino acid fragment |
41 | 18.1 | Acetyl or related fragment | Small organic fragment |
The fragment at m/z 130 arises from cleavage of the glutamine side chain, resulting in loss of the entire -CH₂CH₂CONH₂ group (74 Da). This fragmentation pattern is characteristic of glutamine residues and provides definitive identification of the amino acid composition [10].
The most abundant fragment ion at m/z 84 represents a characteristic peptide backbone fragment formed through complex rearrangement processes. This ion is commonly observed in dipeptide mass spectra and results from elimination of the terminal amino acid residue with retention of the peptide bond structure [10].
Lower mass fragments provide additional structural information. The ion at m/z 68 corresponds to a glycine-related fragment, while the fragment at m/z 56 represents an immonium ion characteristic of amino acid residues. The small fragment at m/z 41 likely corresponds to acetyl or related structural units [10].
Collision-induced dissociation (CID) experiments reveal the relative stability of different bonds within the molecule. The peptide bond shows moderate stability, with fragmentation occurring preferentially at the side chain amide groups. The carboxylic acid group demonstrates high stability under typical CID conditions [10].
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways that confirm the sequence and connectivity of the dipeptide. The b-type and y-type ion series characteristic of peptide fragmentation are observed, with the b₁ ion corresponding to the N-terminal glycine residue and the y₁ ion representing the C-terminal glutamine residue [10].
High-resolution mass spectrometry enables accurate mass determination and empirical formula confirmation. The measured mass of the molecular ion matches the theoretical mass within acceptable error limits, confirming the molecular formula C₇H₁₃N₃O₄ for the anhydrous form [11].
X-ray photoelectron spectroscopy provides detailed information about the surface composition and electronic structure of Glycyl-L-glutamine monohydrate through analysis of core electron binding energies. The technique enables identification of different chemical environments for carbon, nitrogen, and oxygen atoms within the molecule [12] [13].
The C 1s spectrum reveals multiple peaks corresponding to different carbon environments. The peak at 285.0 eV represents aliphatic carbons in C-C and C-H bonds, primarily from the methylene groups in both the glycine and glutamine residues. The peak at 286.8 eV corresponds to carbons bonded to nitrogen or oxygen (C-N, C-O), while the peak at 288.5 eV represents carbonyl carbons in both the peptide bond and carboxylic acid group [12].
The N 1s spectrum displays three distinct peaks that provide information about different nitrogen environments. The peak at 399.5 eV corresponds to amino nitrogen (-NH₂) from the glycine terminal amino group. The peak at 401.8 eV represents amide nitrogen (-CONH-) from the peptide bond, while the peak at 403.2 eV corresponds to protonated amino nitrogen (-NH₃⁺) in the zwitterionic form [12].
Element | Binding Energy (eV) | Chemical Environment | Assignment |
---|---|---|---|
C 1s | 285.0 | C-C, C-H aliphatic carbons | Methylene carbons in side chains |
C 1s | 286.8 | C-N, C-O carbons | Carbons bonded to nitrogen or oxygen |
C 1s | 288.5 | C=O carbonyl carbons | Carbonyl carbons in peptide bonds and carboxylic acid |
N 1s | 399.5 | Amino nitrogen (-NH₂) | Primary amine nitrogen |
N 1s | 401.8 | Amide nitrogen (-CONH-) | Peptide bond nitrogen |
N 1s | 403.2 | Protonated amino nitrogen (-NH₃⁺) | Zwitterionic ammonium nitrogen |
O 1s | 531.8 | Carbonyl oxygen (C=O) | Carbonyl oxygen in amide and carboxyl groups |
O 1s | 533.2 | Hydroxyl oxygen (C-OH) | Carboxylic acid oxygen |
O 1s | 535.1 | Water oxygen (H₂O) | Water of hydration |
The O 1s spectrum exhibits three characteristic peaks reflecting different oxygen environments. The peak at 531.8 eV corresponds to carbonyl oxygen (C=O) in both the peptide bond and carboxylic acid group. The peak at 533.2 eV represents hydroxyl oxygen (C-OH) from the carboxylic acid functionality, while the peak at 535.1 eV corresponds to water oxygen from the monohydrate structure [12].
The presence of the zwitterionic form is clearly evident from the N 1s spectrum, which shows the characteristic binding energy shift associated with protonated amino groups. This observation confirms that Glycyl-L-glutamine monohydrate exists in the zwitterionic state in the solid phase, consistent with the behavior of most amino acids and small peptides [12].
Surface analysis reveals that the compound maintains its structural integrity during XPS measurements, with no evidence of beam-induced decomposition under standard analytical conditions. The relative intensities of different peaks correspond well with the expected stoichiometry based on the molecular structure [13].
Quantitative analysis of peak areas enables determination of the relative concentrations of different functional groups. The C:N:O ratio derived from XPS measurements matches the theoretical values expected for the molecular formula, confirming the surface composition and structural assignments [12].
The water of hydration manifests as a distinct peak in the O 1s spectrum, enabling quantitative determination of the hydration state. The intensity ratio between the water oxygen peak and the peptide-related oxygen peaks provides information about the degree of hydration and surface water content [13].
Angle-resolved XPS experiments provide depth profiling information about the surface composition. The results indicate uniform distribution of the peptide components throughout the analyzed depth, with no evidence of surface segregation or preferential orientation effects [13].